NE7Yum54LG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol, (1S,2S)- , also known by its identifier NE7Yum54LG , is a complex organic molecule with the molecular formula C15H26O . This compound features a cyclopropane ring, a bicyclic hexane structure, and a hydroxymethyl group, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol involves several steps:
Formation of the bicyclic hexane structure: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the cyclopropane ring: This step typically involves a Simmons-Smith reaction, where a methylene group is inserted into a double bond.
Attachment of the hydroxymethyl group: This can be done through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may exert its effects through modulation of signaling pathways and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanemethanol: Shares the cyclopropane ring and hydroxymethyl group but lacks the bicyclic hexane structure.
Bicyclo[3.1.0]hexane derivatives: Similar bicyclic structure but different functional groups attached.
Uniqueness
1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol is unique due to its combination of a cyclopropane ring, a bicyclic hexane structure, and a hydroxymethyl group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
210115-66-5 |
---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
[(1S,2S)-1-methyl-2-[[(1S,3R,5R)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C15H26O/c1-13(2)10(6-12-8-15(12,13)4)5-11-7-14(11,3)9-16/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14+,15-/m0/s1 |
InChI-Schlüssel |
OAKFACUIGQLOCA-OBORUHMCSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@H]1C[C@H]2C[C@@H]3C[C@@]3(C2(C)C)C)CO |
Kanonische SMILES |
CC1(C(CC2C1(C2)C)CC3CC3(C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.